(R)-Omeprazole is the inactive isomer of omeprazole, a gastric proton-pump inhibitor. A stereoselective hydroxylation of (R)-omeprazole is mediated primarily by cytochrome P450 (CYP) 2C19, whereas CYP3A4 favors sulfoxidation of the active (S)-enantiomer (esomeprazole magnesium,). (R)-Omeprazole has been shown to act as a reversible direct-acting and metabolism-dependent inhibitor of CYP2C19 in pooled human liver microsomes (IC50 = 8.1 µM).
Related Compounds
S-Omeprazole (Esomeprazole)
Compound Description: S-Omeprazole, also known as Esomeprazole, is the S-enantiomer of Omeprazole. Like R-Omeprazole, it acts as a proton pump inhibitor (PPI) by irreversibly binding to the H+/K+-ATPase enzyme in the gastric parietal cells, thereby suppressing gastric acid secretion [, , , , , , ]. It is clinically used as a single-enantiomer drug for treating various acid-related disorders.
Relevance: S-Omeprazole is the optical isomer of R-Omeprazole, differing only in the spatial arrangement around the sulfur atom of the sulfoxide group. While both enantiomers exhibit similar pharmacological targets, they demonstrate distinct pharmacokinetic profiles and metabolic pathways. Notably, S-Omeprazole is metabolized primarily by CYP3A4 into Omeprazole Sulfone, while R-Omeprazole undergoes preferential metabolism via CYP2C19 to produce Hydroxyomeprazole [, , ]. This stereoselective metabolism contributes significantly to the different pharmacological effects observed between these enantiomers [].
Omeprazole
Compound Description: Omeprazole, a racemic mixture of R-Omeprazole and S-Omeprazole, is a widely used proton pump inhibitor (PPI) [, , , ]. It is a prodrug that requires activation in the acidic environment of the gastric parietal cells to exert its inhibitory effect on gastric acid secretion [].
Relevance: Omeprazole is the racemic mixture containing equal amounts of R-Omeprazole and S-Omeprazole. Understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers within the racemate, including R-Omeprazole, is crucial for optimizing therapeutic efficacy and minimizing potential drug interactions [].
Hydroxyomeprazole
Compound Description: Hydroxyomeprazole is a major metabolite of both Omeprazole enantiomers, formed primarily via CYP2C19-mediated metabolism [, , ]. It is a hydrophilic molecule that contributes to the elimination of Omeprazole from the body [].
Relevance: Hydroxyomeprazole represents a critical metabolic pathway for both R-Omeprazole and its enantiomer, S-Omeprazole. The formation rate of Hydroxyomeprazole is influenced by CYP2C19 genetic polymorphisms, which can contribute to individual variability in the pharmacokinetics and response to Omeprazole treatment []. Specifically, R-Omeprazole demonstrates a higher affinity for CYP2C19 compared to S-Omeprazole, leading to its preferential conversion to Hydroxyomeprazole [, , ].
Omeprazole Sulfone
Compound Description: Omeprazole Sulfone is a metabolite of Omeprazole, primarily formed through the metabolism of S-Omeprazole by CYP3A4 []. It exhibits a longer half-life compared to other Omeprazole metabolites due to its lipophilic nature [].
Relevance: While Omeprazole Sulfone is not a direct metabolite of R-Omeprazole, its formation from S-Omeprazole highlights the stereoselective metabolism of Omeprazole enantiomers by different CYP enzymes []. This distinction is crucial in understanding the potential for drug-drug interactions and variations in individual responses to Omeprazole therapy based on factors like CYP enzyme activity and genetic polymorphisms [, ].
5-O-Desmethylomeprazole
Compound Description: 5-O-Desmethylomeprazole is a metabolite of S-Omeprazole formed through a metabolic pathway involving CYP2C19 []. This metabolite exhibits a distinct pharmacological profile compared to the parent compound.
Relevance: Though 5-O-Desmethylomeprazole is not a direct metabolite of R-Omeprazole, its formation through the same enzyme that primarily metabolizes R-Omeprazole (CYP2C19) suggests potential competition for metabolic pathways []. This competitive inhibition could influence the pharmacokinetics of both enantiomers when administered as a racemic mixture (Omeprazole) [].
Lansoprazole
Compound Description: Lansoprazole is another proton pump inhibitor (PPI) of the benzimidazole class, similar to Omeprazole [, ]. It also undergoes metabolism by CYP enzymes, primarily CYP2C19 and CYP3A4 [].
Relevance: Comparing the inhibitory profiles of Lansoprazole and Omeprazole enantiomers, including R-Omeprazole, on various CYP enzymes provides insights into their potential for drug-drug interactions. Research suggests that Lansoprazole exhibits greater stereoselectivity in its CYP2C19 inhibition compared to Omeprazole []. This difference in CYP2C19 inhibition profiles has significant implications for potential drug interactions, particularly for drugs primarily metabolized by this enzyme [].
Pantoprazole
Compound Description: Pantoprazole, similar to Omeprazole and Lansoprazole, belongs to the benzimidazole class of PPIs and undergoes hepatic metabolism primarily by CYP enzymes [, ]. It shows a distinct profile in inhibiting different CYP enzymes.
Relevance: Comparing the CYP inhibition profiles of Pantoprazole to those of R-Omeprazole and other PPIs helps in understanding the potential for drug interactions when these drugs are co-administered. Research indicates that Pantoprazole demonstrates a more potent inhibitory effect on CYP2C9 compared to other PPIs, including Omeprazole []. This characteristic inhibition profile emphasizes the need to consider individual drug metabolism pathways while prescribing PPIs like R-Omeprazole to minimize potential adverse drug-drug interactions [].
Rabeprazole
Compound Description: Rabeprazole is a benzimidazole-derivative PPI that shares a similar mechanism of action with Omeprazole []. It is metabolized by CYP enzymes, predominantly CYP3A4 and CYP2C19, into various metabolites, including Rabeprazole Thioether [].
Relevance: Studying the inhibitory effects of Rabeprazole and its metabolites, in comparison to R-Omeprazole, on CYP enzymes helps delineate potential drug-drug interactions. Interestingly, while Rabeprazole exhibits relatively lower inhibitory potency on CYP enzymes compared to other PPIs, its metabolite, Rabeprazole Thioether, displays potent inhibition across a range of CYP enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4 []. These findings emphasize the complex metabolic pathways of PPIs and their potential for inducing varied drug interactions based on individual metabolic profiles and genetic variations.
Source and Classification
r-Omeprazole is synthesized from omeprazole, which is derived from a series of chemical reactions involving various intermediates. The classification of r-Omeprazole falls under the category of benzimidazole derivatives and proton pump inhibitors, functioning by inhibiting the hydrogen/potassium ATPase enzyme system at the secretory surface of the gastric parietal cells.
Synthesis Analysis
Methods and Technical Details
The synthesis of r-Omeprazole typically involves several key steps:
Nitration: A precursor compound undergoes nitration to introduce a nitro group at a specific position.
Reduction: The nitro group is then reduced to an amine.
Acetylation: The amine is acetylated to form an acetyl derivative.
Benzimidazole Coupling: The acetyl derivative is coupled with a benzimidazole compound, forming a key intermediate.
Final Oxidation: The final step involves oxidation to convert the intermediate into r-Omeprazole.
These steps can vary based on specific methodologies employed, including the use of various solvents and catalysts to enhance yield and purity.
Molecular Structure Analysis
Structure and Data
The molecular structure of r-Omeprazole can be represented as follows:
Chemical Formula: C17H19N3O3S
Molecular Weight: Approximately 345.41 g/mol
The structure features a benzimidazole ring fused with a pyridine derivative, and it contains functional groups such as methoxy and sulfinyl moieties, which are critical for its biological activity.
Chemical Reactions Analysis
Reactions and Technical Details
r-Omeprazole participates in several chemical reactions during its synthesis:
Nitration Reaction: Involves the addition of nitric acid to introduce the nitro group.
Reduction Reaction: The nitro group undergoes reduction using reducing agents like iron or zinc in acidic conditions.
Acetylation Reaction: Acetic anhydride or acetyl chloride is used to acetylate the amine group.
Coupling Reaction: The acetylated intermediate reacts with benzimidazole under basic conditions, often employing sodium hydroxide as a catalyst.
Oxidation Reaction: Peracetic acid or other oxidizing agents convert the intermediate into r-Omeprazole.
These reactions are optimized for yield and purity through careful control of reaction conditions such as temperature, pH, and reaction time.
Mechanism of Action
Process and Data
r-Omeprazole exerts its pharmacological effects by selectively inhibiting the hydrogen/potassium ATPase enzyme located in the gastric parietal cells. This inhibition leads to decreased secretion of gastric acid, providing therapeutic relief from acid-related disorders.
Proton Pump Inhibition: r-Omeprazole binds covalently to cysteine residues on the ATPase enzyme, effectively blocking its activity.
pH Modulation: By reducing gastric acid secretion, it increases gastric pH, promoting healing of ulcers and esophagitis.
The onset of action typically occurs within one hour, with maximal effects observed after 24 hours.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Appearance: White to off-white crystalline powder
Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; poorly soluble in water
Melting Point: Approximately 160–165°C
pH Range: Typically around 4–6 in solution
These properties are essential for formulating r-Omeprazole into pharmaceutical preparations.
Applications
Scientific Uses
r-Omeprazole is primarily used in clinical settings for:
Treatment of Gastroesophageal Reflux Disease (GERD): Reduces symptoms by decreasing stomach acidity.
Management of Peptic Ulcers: Promotes healing by creating a less acidic environment in the stomach.
Prevention of Gastric Ulcers in NSAID Users: Protects gastric mucosa from damage caused by non-steroidal anti-inflammatory drugs.
Research continues into its potential applications in treating other conditions related to excessive gastric acid production.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(R)-omeprazole is a 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole that has R configuration at the sulfur atom. It is an enantiomer of an esomeprazole. Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. Esomeprazole is only found in individuals that have used or taken this drug. It is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of gastric parietal cells. [PubChem]Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. By acting specifically on the proton pump, Esomeprazole blocks the final step in acid production, thus reducing gastric acidity. The S-isomer of omeprazole.